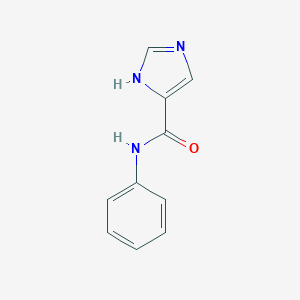

N-phenyl-1H-imidazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPSKNLBXKFNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310087 | |

| Record name | Imidazole-4-carboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-13-4 | |

| Record name | Imidazole-4-carboxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-4-carboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-phenyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenylcarboxamide group. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthesis pathway, predicted reactivity, and potential biological activities inferred from closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of N-phenyl-1H-imidazole-5-carboxamide and its derivatives.

Chemical and Physical Properties

Based on its chemical structure and data from closely related compounds, the following properties can be predicted for N-phenyl-1H-imidazole-5-carboxamide.

| Property | Value | Source |

| CAS Number | 13189-13-4 | Biosynth |

| Molecular Formula | C₁₀H₉N₃O | Biosynth[1] |

| Molecular Weight | 187.2 g/mol | Biosynth[1] |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CN=CN2 | Biosynth[1] |

| Predicted Melting Point | 227-228 °C | Inferred from N-phenyl-1H-imidazole-4-carboxamide |

| Predicted Boiling Point | 329.2 °C at 760 mmHg | Inferred from N-phenyl-1H-imidazole-4-carboxamide |

| Predicted LogP | 1.735 | Inferred from N-phenyl-1H-imidazole-4-carboxamide |

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the formation of the imidazole ring is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] For the synthesis of the carboxamide moiety, the coupling of a carboxylic acid with an amine is a standard procedure. A potential multi-step synthesis is outlined below.

DOT Script for Proposed Synthesis

References

- 1. Rank imidazole, pyrrole, and benzene from most reactive to least ... | Study Prep in Pearson+ [pearson.com]

- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use - Google Patents [patents.google.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. globalresearchonline.net [globalresearchonline.net]

Synthesis Pathways for N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

Abstract: This document provides an in-depth technical guide on the synthesis of N-phenyl-1H-imidazole-5-carboxamide, a molecule of interest for researchers in medicinal chemistry and drug development. The imidazole carboxamide scaffold is a privileged structure found in numerous pharmacologically active compounds. This guide focuses on the most prevalent and efficient synthesis strategy, which involves the formation of an amide bond between a carboxylic acid precursor and an amine. We will detail the synthesis of key intermediates, provide specific experimental protocols for the critical amide coupling step, and present a logical workflow for the overall synthesis. Quantitative data from analogous reactions are summarized for reference, and all pathways and workflows are illustrated with diagrams.

Introduction to the Imidazole Carboxamide Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in many biologically important molecules, including the amino acid histidine. When functionalized with a carboxamide group, the resulting scaffold serves as a versatile building block in the design of novel therapeutics. Derivatives of imidazole carboxamide have been investigated for a wide range of biological activities, including as TGR5 agonists for metabolic diseases and as potential antimicrobial or antineoplastic agents.[1][2] The synthesis of specifically substituted analogues, such as N-phenyl-1H-imidazole-5-carboxamide, is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Core Retrosynthetic Analysis

The most direct and reliable approach to synthesizing N-phenyl-1H-imidazole-5-carboxamide involves an amide bond formation as the key step. This retrosynthetic strategy disconnects the target molecule at the amide C-N bond, identifying 1-phenyl-1H-imidazole-5-carboxylic acid and aniline as the primary precursors. The carboxylic acid precursor can be further disconnected, tracing back to a commercially available or readily synthesizable imidazole ester, such as ethyl 1H-imidazole-5-carboxylate.

Caption: Retrosynthetic analysis of N-phenyl-1H-imidazole-5-carboxamide.

Primary Synthesis Pathway: N-Arylation Followed by Amide Coupling

This pathway is often preferred due to the robustness and high efficiency of modern amide coupling reactions. The synthesis is logically divided into three main stages: N-arylation of an imidazole ester, saponification to the carboxylic acid, and the final coupling with aniline.

Experimental Workflow

The overall workflow proceeds linearly from a starting imidazole ester to the final product.

Caption: Forward synthesis workflow for N-phenyl-1H-imidazole-5-carboxamide.

Step 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate (N-Arylation)

The introduction of the phenyl group at the N-1 position of the imidazole ring is a critical step. While various methods exist, copper-catalyzed N-arylation (Ullmann-type coupling) is a common and effective strategy for nitrogen-containing heterocycles.[3]

Experimental Protocol (Representative)

-

To a sealable reaction vessel, add ethyl 1H-imidazole-5-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and copper(II) acetate (0.1 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous solvent (e.g., DMF or Toluene) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 1-phenyl-1H-imidazole-5-carboxylate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Arylhydrazone | - | CuI | KOH | DMF | 120 | 24 | 60[3] |

| Imidazole | Ethylchloroacetate | - | K₂CO₃ | Acetone | Reflux | - | 82[4] |

| Imidazole Ester | Phenylboronic Acid | Cu(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 50-70 (Estimated) |

| Note: Data for the specific imidazole ester arylation is estimated based on analogous copper-catalyzed reactions reported in the literature. |

Step 2: Synthesis of 1-phenyl-1H-imidazole-5-carboxylic acid (Hydrolysis)

The ester is converted to the corresponding carboxylic acid via base-catalyzed hydrolysis (saponification).

Experimental Protocol (Representative)

-

Dissolve ethyl 1-phenyl-1H-imidazole-5-carboxylate (1.0 equiv) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equiv).

-

Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1-phenyl-1H-imidazole-5-carboxylic acid.

| Starting Material | Reagent | Solvent | Condition | Typical Yield (%) |

| Ester Intermediate | NaOH (aq) | Ethanol/Water | Room Temp | >90 (Quantitative) |

Step 3: Amide Bond Formation

This final step involves the coupling of the carboxylic acid with aniline. Direct reaction is not feasible; therefore, a coupling agent is required to activate the carboxylic acid. Common choices include carbodiimides (e.g., EDC) often with an additive (e.g., HOBt), or uronium-based reagents like HATU, which are highly efficient.[5]

Mechanism of Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate. This intermediate is readily attacked by the nucleophilic amine (aniline) to form the stable amide bond, regenerating the catalyst or forming a stable byproduct (e.g., dicyclohexylurea (DCU) if DCC is used).

Experimental Protocol (HATU Coupling)

-

In a round-bottom flask under an inert atmosphere, dissolve 1-phenyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add HATU (1.1 equiv) and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add aniline (1.0-1.1 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction's progress via TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography or recrystallization to yield pure N-phenyl-1H-imidazole-5-carboxamide.

| Acid | Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |

| Carboxylic Acids | Primary/Secondary Amines | HATU | DIPEA | DMF | Good to Excellent | [5] |

| Carboxylic Acids | Primary/Secondary Amines | DCC/HOBt | - | DCM/DMF | Good to High | |

| Carboxylic Acids | Urea (as N source) | Imidazole (catalyst) | - | - | 55-84 | [6] |

| Note: Yields are generally high for standard amide coupling reactions. |

Conclusion

The synthesis of N-phenyl-1H-imidazole-5-carboxamide is most reliably achieved through a multi-step sequence involving the N-arylation of an imidazole-5-carboxylate precursor, followed by ester hydrolysis and a final amide coupling step. The use of modern coupling reagents like HATU or EDC/HOBt ensures high efficiency and yield in the critical bond-forming step. The protocols and data provided in this guide offer a robust framework for researchers and drug development professionals to synthesize this and related imidazole carboxamide derivatives for further investigation.

References

- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. pubs.rsc.org [pubs.rsc.org]

The Rising Therapeutic Potential of N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-1H-imidazole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Diverse Biological Activities and Quantitative Data

N-phenyl-1H-imidazole-5-carboxamide derivatives have been extensively investigated for a variety of therapeutic applications, most notably in oncology and metabolic diseases. The structural versatility of this core allows for fine-tuning of its pharmacological properties, leading to potent and selective agents against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the colon, breast, lung, and cervix, as well as leukemia.[1][2][3][4][5] The mechanism of their antitumor action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Fatty Acid Synthase (FASN) and various protein kinases.[1][6]

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | [1] |

| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | [1] |

| 4f | A549 (Lung) | 7.5 | [2][4] |

| 4f | HeLa (Cervical) | 9.3 | [2][4] |

| 4f | MCF-7 (Breast) | 8.9 | [2][4] |

| 1c | Colon Cancer Cell Lines | 0.041 - 33.6 (Mean: 1.90) | [3] |

| 1c | Melanoma Cell Lines | 0.041 - 33.6 (Mean: 1.90) | [3] |

| 10d, 10e | SR (Leukemia) | 0.0153 | [5] |

| KIM-161 | HCT116 (Colon) | 0.294 | [6] |

| KIM-161 | HL60 (Leukemia) | 0.362 | [6] |

Kinase Inhibition

The imidazole-carboxamide core is a key feature in several kinase inhibitors.[2] Derivatives of this scaffold have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK) and Abelson (ABL) tyrosine kinase, both of which are crucial targets in the treatment of B-cell malignancies and chronic myeloid leukemia, respectively.[4][7] The covalent modification of a cysteine residue in the active site is a common mechanism for BTK inhibitors.[7]

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 26 | BTK | Not explicitly stated, but described as "most potent" | [7] |

TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists, demonstrating superior activity to reference compounds.[8] Activation of TGR5 by these compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), leading to a glucose-lowering effect.[8]

| Compound ID | Target | Activity | Reference |

| 19d | hTGR5 | Potent agonist | [8] |

| 19e | hTGR5 | Potent agonist | [8] |

Antiprotozoal Activity

Derivatives of N-phenyl-1H-imidazole-5-carboxamide have also shown promise in the fight against neglected tropical diseases caused by kinetoplastid parasites. These compounds act as DNA minor groove binders, targeting the AT-rich kinetoplast DNA (kDNA) of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.[9]

Key Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key experiments are provided below.

Synthesis of N-phenyl-1H-imidazole-5-carboxamide Derivatives

A common synthetic route involves a one-pot, three-component reaction.[2][4]

General Procedure:

-

A mixture of phthalic anhydride (10 mmol), a substituted aniline (10 mmol), and 2,3-diaminomaleonitrile (10 mmol) is prepared in ethanol (50 ml).[2][4]

-

To this mixture, 0.5 equivalents of hydrochloric acid (0.4 ml) is added.[2][4]

-

The reaction mixture is refluxed for 2–3 hours, with the reaction progress monitored by thin-layer chromatography.[2][4]

-

Upon completion, 100 ml of water is added, and the resulting mixture is stirred for 20–30 minutes to precipitate the product.[2][4]

-

The solid product is collected by filtration and purified by recrystallization from ethanol to yield the desired N-phenylbenzamide derivatives.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

-

Cancer cells are seeded at a density of 2×10^5^ cells per 100 µL of culture medium in a 96-well plate and incubated for 24 hours.[4]

-

The test compounds and a positive control (e.g., doxorubicin) are dissolved in dimethyl sulfoxide (DMSO).[4]

-

Different concentrations of the test compounds are added to the cells and incubated for 48 hours.[4]

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-phenyl-1H-imidazole-5-carboxamide derivatives are a result of their interaction with various cellular signaling pathways. Visual representations of these pathways are provided below to aid in understanding their mechanisms of action.

Caption: FASN Inhibition Pathway in Cancer Cells.

Caption: BTK Inhibition in B-Cell Malignancies.

Caption: TGR5 Agonism for Glucose Regulation.

Conclusion

The N-phenyl-1H-imidazole-5-carboxamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their anticancer, kinase inhibitory, and metabolic activities, supported by a growing body of quantitative data and mechanistic understanding, underscores their potential. This technical guide provides a snapshot of the current state of knowledge, offering valuable insights and practical methodologies for researchers dedicated to advancing this exciting field of drug discovery. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the therapeutic promise of these compounds into clinical realities.

References

- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

Chemical Structure and Properties

N-phenyl-1H-imidazole-5-carboxamide (CAS No: 13189-13-4) possesses a molecular formula of C₁₀H₉N₃O and a molecular weight of approximately 187.2 g/mol .[1] The structure consists of a central imidazole ring, substituted with a phenyl group at the N1 position and a carboxamide group at the C5 position, which in turn is bonded to another phenyl group.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-phenyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

N-phenyl-1H-imidazole-5-carboxamide (C₁₀H₉N₃O) is a heterocyclic compound featuring a central imidazole ring linked to a phenyl group via a carboxamide bridge. The fundamental structural and identifying information for this molecule is summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| CAS Number | 13189-13-4 |

The molecule's core consists of three key functional groups: the 1H-imidazole ring, the N-phenyl group, and the carboxamide linker. The planarity of the amide bond and the rotational freedom around the single bonds connecting the rings are the primary determinants of the molecule's overall conformation.

Conformational Analysis

The three-dimensional structure of N-phenyl-1H-imidazole-5-carboxamide is primarily dictated by the rotational barriers around the single bonds and the potential for intramolecular interactions.

Amide Bond Conformation

The amide bond (CO-NH) exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. This results in a planar amide group. The rotational barrier in simple amides is significant, and this planarity is a key structural feature. For N-phenyl amides, steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen can influence the preferred conformation.

Ring Orientations and Intramolecular Hydrogen Bonding

The relative orientation of the imidazole and phenyl rings is determined by the torsion angles around the C5-C(O) and N-C1' bonds. Studies on related N-phenyl-imidazole derivatives suggest that steric hindrance generally prevents a fully coplanar arrangement of the aromatic rings.

A significant factor influencing the conformation of N-phenyl-1H-imidazole-5-carboxamide is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the lone pair of electrons on the N1 atom of the imidazole ring. This interaction would create a pseudo-six-membered ring, significantly stabilizing a more planar conformation of the molecule. Evidence for such intramolecular hydrogen bonding has been observed in the crystal structure of the closely related N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide.

Predicted Structural Parameters

Based on data from analogous structures, the following table summarizes the expected ranges for key bond lengths and angles.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Imidazole C-N | 1.32 - 1.38 |

| Imidazole C-C | 1.35 - 1.37 |

| Amide C=O | 1.23 - 1.25 |

| Amide C-N | 1.32 - 1.34 |

| Phenyl C-C | 1.38 - 1.40 |

| **Bond Angles (°) ** | |

| Angles in Imidazole Ring | 105 - 112 |

| C-N-C (Amide) | ~122 |

| N-C=O (Amide) | ~122 |

| Angles in Phenyl Ring | ~120 |

| Dihedral Angles (°) | |

| Imidazole - Phenyl | 20 - 50 (without H-bond) |

| ~0 - 20 (with H-bond) |

Experimental Protocols

While a specific protocol for N-phenyl-1H-imidazole-5-carboxamide is not detailed in the available literature, a general and robust method for the synthesis of N-aryl imidazole carboxamides involves the coupling of an imidazole carboxylic acid with an aniline derivative.

General Synthesis Protocol

-

Activation of Carboxylic Acid: 1H-Imidazole-5-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, along with an activator like 1-hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

-

Amide Bond Formation: Aniline is added to the reaction mixture, often with a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

-

Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Key signals to identify include the imidazole ring protons, the phenyl ring protons, and the amide N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, particularly the C=O stretch of the amide (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Workflow for Conformational Analysis

A comprehensive conformational analysis of N-phenyl-1H-imidazole-5-carboxamide would typically follow the workflow outlined below.

This integrated approach, combining experimental data with computational modeling, provides the most accurate and detailed understanding of the molecule's conformational preferences.

Conclusion

N-phenyl-1H-imidazole-5-carboxamide is a molecule with significant conformational flexibility, primarily governed by the planarity of the amide linker and the rotational freedom of the imidazole and phenyl rings. The strong likelihood of an intramolecular hydrogen bond between the amide N-H and the imidazole N1 suggests a preference for a relatively planar conformation. This structural insight is critical for understanding its potential interactions in biological systems and for the rational design of new molecules with desired properties. Further experimental studies, particularly X-ray crystallography and detailed 2D NMR analysis, would be invaluable in definitively elucidating the solid-state and solution-phase conformations of this compound.

The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant drugs.[1][2] This technical guide delves into the discovery and history of a particularly important class of imidazole derivatives: the imidazole-based carboxamides. We will explore their synthesis, key developmental milestones, and the signaling pathways they modulate, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From a Simple Heterocycle to a Privileged Scaffold

The journey of imidazole-based carboxamides in medicine is intrinsically linked to the broader history of imidazole chemistry. Following the initial synthesis of imidazole, originally named "glyoxaline," from glyoxal and ammonia by Debus, the late 19th and early 20th centuries saw a burgeoning interest in its derivatives.[1][2] However, it was in the mid-20th century that the therapeutic potential of imidazole-containing compounds began to be fully realized, with the development of drugs like the antifungal agent clotrimazole and the antihypertensive medication cimetidine.[1][3]

The deliberate incorporation of the carboxamide functional group onto the imidazole scaffold marked a significant evolution in the design of bioactive molecules. The carboxamide group, with its ability to act as both a hydrogen bond donor and acceptor, provides a versatile handle for molecular recognition and interaction with biological targets.[4] Furthermore, the imidazole ring itself is considered a bioisostere of the carboxamide unit, allowing for strategic molecular modifications to enhance metabolic stability and other pharmacokinetic properties.

A pivotal moment in the history of imidazole-based carboxamides was the discovery and development of the anticancer agent Dacarbazine (DTIC) . Synthesized in the 1950s, its approval for medical use in 1975 for treating melanoma and Hodgkin's lymphoma solidified the importance of this chemical class. Another significant milestone was the development of Temozolomide , an imidazotetrazine carboxamide, which gained prominence in the treatment of glioblastoma. These early successes spurred further research, leading to the exploration of imidazole-based carboxamides for a wide array of therapeutic applications, including antiviral, antifungal, and targeted cancer therapies.

Key Therapeutic Areas and Representative Compounds

The versatility of the imidazole-based carboxamide scaffold has led to its exploration in numerous therapeutic areas. The following sections highlight some of the most significant applications, with a focus on key compounds and their biological activities.

Anticancer Agents

The anticancer properties of imidazole-based carboxamides are perhaps their most well-documented and clinically relevant application.

-

Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide): As a purine analog and alkylating agent, dacarbazine is a prodrug that is metabolically activated to the highly reactive methyl diazonium ion. This cation methylates DNA, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[5][6]

-

Temozolomide: This imidazotetrazine derivative is another alkylating agent that functions similarly to dacarbazine. It is particularly effective in treating brain tumors due to its ability to cross the blood-brain barrier.[7]

-

STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular signaling pathways that, when persistently activated, contributes to tumor growth and proliferation.[8][9] Several imidazole-based carboxamides have been developed as potent STAT3 inhibitors. These compounds typically target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream oncogenes.[2][10][11]

Antiviral and Antifungal Agents

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The addition of a carboxamide moiety has led to the discovery of potent antiviral and antifungal compounds.

-

Antiviral Imidazole-4,5-dicarboxamides: A series of these compounds has shown inhibitory activity against dengue virus and yellow fever virus.[6] For instance, specific derivatives have demonstrated potent inhibition of the dengue virus in Vero cells.[6]

-

Antifungal N-cyano-1H-imidazole-4-carboxamides: These compounds have exhibited selective and potent activity against the fungus Rhizoctonia solani.[9]

The following tables summarize key quantitative data for representative imidazole-based carboxamides.

Table 1: Anticancer Activity of Selected Imidazole-Based Carboxamides

| Compound Class/Name | Target | Cell Line | IC50/EC50 | Reference |

| Dacarbazine | DNA Alkylation | Various | Varies by cell line | [5][6] |

| Temozolomide | DNA Alkylation | Glioblastoma | Varies by cell line | [7] |

| Imidazole-based STAT3 Inhibitor (A11) | STAT3 | MDA-MB-231 | 0.67 ± 0.02 µM | [2] |

| Imidazole-based STAT3 Inhibitor (A11) | MDA-MB-468 | 0.77 ± 0.01 µM | [2] | |

| Imidazole-based STAT3 Inhibitor (A11) | HepG2 | 1.24 ± 0.16 µM | [2] | |

| Peptidomimetic STAT3 Inhibitor (14aa) | STAT3 | NIH3T3/v-Src | >50% inhibition at 6h | [10][12] |

Table 2: Antiviral and Antifungal Activity of Selected Imidazole-Based Carboxamides

| Compound Class/Name | Target Organism/Virus | Activity | EC50/IC50 | Reference |

| Imidazole 4,5-dicarboxamide (8c) | Dengue Virus (DENV) | Antiviral | 1.93 µM | [6] |

| Imidazole 4,5-dicarboxamide (8b) | Yellow Fever Virus (YFV) | Antiviral | 1.85 µM | [6] |

| N-cyano-1H-imidazole-4-carboxamide (12h) | Rhizoctonia solani | Antifungal | 2.63 µg/mL | [9] |

Table 3: Pharmacokinetic Parameters of Dacarbazine

| Parameter | Value | Reference |

| Half-life | 5 hours | [13] |

| Protein Binding | < 5% | [13] |

| Metabolism | Hepatic | [13] |

| Excretion | Renal | [13] |

Experimental Protocols: Synthesis of Key Imidazole-Based Carboxamides

This section provides detailed methodologies for the synthesis of representative imidazole-based carboxamides, offering a practical guide for laboratory research.

Synthesis of Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide)

The synthesis of dacarbazine is typically achieved through a diazotization reaction of 5-amino-1H-imidazole-4-carboxamide followed by a coupling reaction with dimethylamine.[14][15]

Materials:

-

5-amino-1H-imidazole-4-carboxamide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dimethylamine

-

Ice

-

Starch potassium iodide paper

Procedure:

-

Dissolve 5-amino-1H-imidazole-4-carboxamide in distilled water and cool the mixture in an ice bath with stirring.

-

Slowly add concentrated hydrochloric acid diluted with water to the reaction flask while maintaining the temperature in the ice bath.

-

Prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution to the reaction mixture. Monitor the reaction to ensure a slight excess of nitrous acid using starch potassium iodide paper. The reaction solution will typically turn a peony color.

-

Continue stirring the reaction in the ice bath.

-

Introduce dimethylamine to the reaction mixture to initiate the coupling reaction, which yields dacarbazine.

-

The final product can be isolated and purified using standard laboratory techniques.

Synthesis of Temozolomide

The synthesis of temozolomide can be achieved through several routes. One common method involves the cyclization of an imidazole intermediate.[16][17]

Materials:

-

5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide

-

Glacial acetic acid

-

Water

-

Lithium chloride (LiCl)

-

Sodium nitrite (NaNO₂)

-

Sodium thiosulfate

Procedure:

-

Charge a reaction vessel with glacial acetic acid, water, and lithium chloride. Stir the mixture until the solids are dissolved and then cool to room temperature.

-

Add 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide to the mixture and stir for 30 minutes.

-

Cool the reaction mixture to 0°C.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between -10°C and 5°C.

-

Stir the reaction mass at 0-5°C for 1 hour, and then at room temperature for 5 hours.

-

The reaction can be quenched by the addition of an aqueous solution of sodium thiosulfate.

-

The temozolomide product can then be isolated and purified.

General Synthesis of N-cyano-1H-imidazole-4-carboxamides

A novel and efficient method for the synthesis of N-cyano-1H-imidazole-4-carboxamides has been developed with mild reaction conditions.[9]

Materials:

-

1H-imidazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Cyanogen bromide (BrCN)

-

Triethylamine (TEA)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Acid Chloride Formation: Convert 1H-imidazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride.

-

Amide Formation: React the acid chloride with a substituted aniline to form the corresponding imidazole-4-carboxamide.

-

N-cyanation: React the imidazole-4-carboxamide with cyanogen bromide in the presence of a base like triethylamine to yield the final N-cyano-1H-imidazole-4-carboxamide derivative.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which imidazole-based carboxamides exert their therapeutic effects is crucial for rational drug design and development. This section explores key signaling pathways modulated by these compounds, with visual representations created using the DOT language for Graphviz.

Dacarbazine: DNA Alkylation and Cell Cycle Arrest

As an alkylating agent, dacarbazine's primary mechanism of action is the covalent modification of DNA. After metabolic activation, the resulting methyl diazonium ion transfers a methyl group to guanine residues in DNA, primarily at the O6 and N7 positions.[5][6] This methylation leads to DNA damage, which, if not repaired, can trigger cell cycle arrest and apoptosis.[3]

STAT3 Signaling Pathway and its Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] In many cancers, this pathway is constitutively active, promoting tumorigenesis. Imidazole-based carboxamides have emerged as effective inhibitors of this pathway.

The canonical STAT3 pathway is initiated by the binding of cytokines or growth factors to their receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[9][18] Imidazole-based carboxamide inhibitors typically bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, thereby blocking the entire downstream signaling cascade.[2][10][11]

Experimental and SAR Workflow

The discovery and optimization of novel imidazole-based carboxamides typically follow a structured workflow, beginning with the synthesis of a compound library and culminating in the identification of lead candidates with desirable biological activity and pharmacokinetic properties.

This workflow begins with the synthesis of a diverse library of imidazole-based carboxamides.[13][19] These compounds are then subjected to high-throughput screening to identify "hits" with activity against a specific biological target.[20] Subsequently, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications affect biological activity, guiding the optimization of hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.[8] Promising lead compounds then undergo further preclinical development, including in vivo efficacy and safety studies.

Conclusion

The journey of imidazole-based carboxamides from a laboratory curiosity to a clinically vital class of therapeutic agents is a testament to the power of medicinal chemistry. Their rich history, diverse biological activities, and amenability to synthetic modification continue to make them a fertile ground for drug discovery. This technical guide has provided a comprehensive overview of their discovery, synthesis, and mechanisms of action, with the aim of equipping researchers with the knowledge to further innovate in this exciting field. The continued exploration of this privileged scaffold holds immense promise for the development of novel therapies to address a wide range of human diseases.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SAR Flowchart detailed – [walsallsp.co.uk]

- 11. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 12. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadinstitute.org [broadinstitute.org]

- 14. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Pharmacokinetics of imidazole antimycotics. | Semantic Scholar [semanticscholar.org]

- 16. asianpubs.org [asianpubs.org]

- 17. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow Synthesis of Biologically-Relevant Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. curiaglobal.com [curiaglobal.com]

- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

Potential Therapeutic Targets of N-phenyl-1H-imidazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide consolidates the current understanding of its potential therapeutic targets, drawing insights from structurally related compounds and the broader class of imidazole-based therapeutics. While direct experimental data for N-phenyl-1H-imidazole-5-carboxamide is limited in publicly available literature, compelling evidence suggests its potential as a modulator of key signaling pathways implicated in inflammation, cancer, and metabolic disorders. This document outlines these potential targets, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have made it a cornerstone in the design of therapeutic agents. The N-phenyl-1H-imidazole-5-carboxamide core combines the imidazole scaffold with a phenyl ring and a carboxamide linker, creating a versatile structure with the potential for multi-target engagement. This guide explores the most promising therapeutic avenues for this compound based on the established activities of structurally similar molecules.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related imidazole carboxamide derivatives, four primary therapeutic targets have been identified as highly probable for N-phenyl-1H-imidazole-5-carboxamide: p38 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), Carbonic Anhydrases (CAs), and Takeda G-protein coupled receptor 5 (TGR5).

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Imidazole-based compounds have been extensively investigated as competitive inhibitors of the ATP-binding site of p38α MAP kinase.

Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, including those of the breast, pancreas, and colon, making it an attractive target for anticancer drug development. The inhibition of STAT3 phosphorylation is a key mechanism for suppressing its activity. Structurally related N-phenyl-5-carboxamidyl isoxazoles have been shown to inhibit the phosphorylation of STAT3.

Signaling Pathway:

Carbonic Anhydrases (CA IX and XII)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Imidazole-containing sulfonamides have been identified as potent and selective inhibitors of these isoforms.

Logical Relationship Diagram:

Takeda G-protein Coupled Receptor 5 (TGR5)

TGR5, also known as GPBAR1, is a G-protein coupled receptor for bile acids that is emerging as a promising target for the treatment of type 2 diabetes and other metabolic diseases. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent TGR5 agonists.

Signaling Pathway:

Quantitative Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to N-phenyl-1H-imidazole-5-carboxamide, providing a benchmark for potential efficacy.

Table 1: p38 MAPK Inhibitory Activity of Imidazole-Based Compounds

| Compound Class | Specific Compound | Assay Type | IC50 (nM) | Reference |

| Pyridinyl Imidazole | SB203580 | Kinase Assay | 50 - 500 | [1] |

| Tri-substituted Imidazole | BIRB 796 | Kinase Assay | 38 | [1] |

Table 2: STAT3 Phosphorylation Inhibitory Activity of Related Compounds

| Compound Class | Specific Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole | N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon-38, CT-26 | Cytotoxicity | 2.5 µg/mL | [2] |

| Small Molecule Inhibitor | LY5 | MG63.3, K7M2 | Cell Viability | 1.5 - 3.0 | [3] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Imidazole-Sulfonamide Hybrids

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |

| 5g | >10 | >10 | 0.3 | 1.5 | [4] |

| 5b | >10 | >10 | 0.5 | 3.2 | [4] |

| Acetazolamide (Standard) | 0.12 | 0.012 | 0.03 | 0.15 | [4] |

Table 4: TGR5 Agonist Activity of Imidazole-5-carboxamide Derivatives

| Compound | hTGR5 EC50 (nM) | Reference |

| 19d | 0.23 | [5] |

| 19e | 0.18 | [5] |

| INT-777 (Standard) | 8.2 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of N-phenyl-1H-imidazole-5-carboxamide against the putative targets.

Experimental Workflow Diagram:

p38 MAPK Kinase Assay (LANCE TR-FRET)

This assay measures the phosphorylation of a substrate by p38 MAPK using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagents and Materials:

-

Recombinant human p38α kinase

-

ATF-2/GST fusion protein substrate

-

Europium-labeled anti-phospho-ATF-2 (Thr71) antibody (donor)

-

Allophycocyanin (APC)-labeled anti-GST antibody (acceptor)

-

ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

N-phenyl-1H-imidazole-5-carboxamide (test compound)

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add 2 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing p38α kinase and ATF-2/GST substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mixture containing the Eu-labeled donor antibody and the APC-labeled acceptor antibody in a buffer with EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

STAT3 Phosphorylation Western Blot

This method detects the level of phosphorylated STAT3 in cultured cells treated with the test compound.

-

Reagents and Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., PANC-1, MDA-MB-231)

-

Cell culture medium and supplements

-

N-phenyl-1H-imidazole-5-carboxamide (test compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.

-

Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

-

Reagents and Materials:

-

Recombinant human CA IX or CA XII

-

HEPES buffer (pH 7.5)

-

Phenol red indicator

-

CO₂-saturated water

-

N-phenyl-1H-imidazole-5-carboxamide (test compound)

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare solutions of the CA enzyme and the test compound at various concentrations in HEPES buffer.

-

Pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature.

-

The stopped-flow instrument will rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to the formation of carbonic acid.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

-

TGR5 Reporter Gene Assay

This cell-based assay measures the activation of TGR5 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

-

Reagents and Materials:

-

HEK293 cells stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.

-

Cell culture medium and supplements.

-

N-phenyl-1H-imidazole-5-carboxamide (test compound).

-

A known TGR5 agonist (e.g., INT-777) as a positive control.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with serum-free medium containing serial dilutions of the test compound or the positive control.

-

Incubate the plate at 37°C in a CO₂ incubator for 6-8 hours.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Calculate the fold activation relative to the vehicle-treated control and determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Conclusion

While direct evidence for the therapeutic targets of N-phenyl-1H-imidazole-5-carboxamide is still emerging, the wealth of data on structurally related compounds provides a strong rationale for its investigation as an inhibitor of p38 MAPK, STAT3 phosphorylation, and carbonic anhydrases IX/XII, or as an agonist of TGR5. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise mechanism of action and therapeutic potential of this promising scaffold. Further research in these areas is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. promega.com [promega.com]

- 3. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationships of N-phenyl-1H-imidazole-5-carboxamide Analogs and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-phenyl-1H-imidazole-5-carboxamide analogs and structurally related compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of inhibitors for a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The N-phenyl-1H-imidazole-5-carboxamide core consists of a central imidazole ring, a phenyl group attached to one of the imidazole nitrogens, and a carboxamide group at the 5-position. This arrangement provides a rigid framework with multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications to the N-phenyl ring, the carboxamide moiety, and the imidazole core itself have led to the discovery of potent and selective modulators of various biological targets.

Structure-Activity Relationship (SAR) Studies

The following sections summarize the SAR data for different classes of N-phenyl-1H-imidazole-5-carboxamide analogs and related structures, highlighting the impact of specific structural modifications on their biological activity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A series of 1-amino-1H-imidazole-5-carboxamide derivatives have been identified as highly selective, covalent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1] The general structure involves a 1-amino-1H-imidazole-5-carboxamide core that acts as a hinge binder in the kinase domain.

Table 1: SAR of 1-Amino-1H-imidazole-5-carboxamide Analogs as BTK Inhibitors [1]

| Compound | R1 | R2 | BTK IC50 (nM) |

| 26 | 4-phenoxyphenyl | 2-fluoro-5-acrylamidophenyl | 0.5 |

| Ibrutinib | (Reference) | (Reference) | 0.5 |

Data extracted from the Journal of Medicinal Chemistry, 2021.[1]

The most potent compound in this series, compound 26 , demonstrated impressive selectivity and robust antitumor efficacy in vivo, highlighting the potential of this scaffold for developing novel therapeutics for B-cell lymphomas.[1]

TGR5 Agonists

1-Benzyl-1H-imidazole-5-carboxamide derivatives have been explored as potent agonists of the G-protein coupled receptor TGR5, a promising target for the treatment of diabetes and other metabolic syndromes.[2]

Table 2: SAR of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists [2]

| Compound | R1 | R2 | hTGR5 EC50 (nM) |

| 19d | 4-chlorobenzyl | 3,4-dichlorophenyl | 1.2 |

| 19e | 4-methoxybenzyl | 3,4-dichlorophenyl | 1.5 |

| INT-777 | (Reference) | (Reference) | 10.2 |

Data extracted from Bioorganic & Medicinal Chemistry, 2021.[2]

Compounds 19d and 19e exhibited excellent agonistic activities against human TGR5, superior to the reference drug INT-777.[2] These compounds also showed significant glucose-lowering effects in vivo, and it was found that compound 19d stimulates GLP-1 secretion by activating TGR5.[2]

Angiotensin II Receptor Antagonists

The imidazole-5-carboxylic acid scaffold has been investigated for its potential as angiotensin II AT1 receptor antagonists.[3] Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the chemical structures of these analogs with their biological activity.[3]

Experimental Protocols

This section details the general synthetic methodologies and biological assays employed in the characterization of N-phenyl-1H-imidazole-5-carboxamide analogs.

General Synthesis of N-phenyl-1H-imidazole-5-carboxamides

The synthesis of N-phenyl-1H-imidazole-5-carboxamides typically involves a multi-step sequence. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for N-phenyl-1H-imidazole-5-carboxamides.

Kinase Inhibition Assay (BTK)

The inhibitory activity of compounds against BTK is often determined using a biochemical assay that measures the phosphorylation of a substrate.

Caption: Typical workflow for a kinase inhibition assay.

TGR5 Activation Assay

The agonistic activity of compounds on TGR5 is commonly assessed using a cell-based reporter gene assay.

Caption: Workflow for a TGR5 reporter gene assay.

Signaling Pathways

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition blocks downstream signaling, leading to decreased B-cell proliferation and survival.

Caption: Simplified BTK signaling pathway and the point of inhibition.

TGR5 Signaling Pathway

Activation of TGR5 by agonists leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1).

Caption: TGR5 signaling pathway leading to GLP-1 secretion.

Conclusion

The N-phenyl-1H-imidazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating potent and selective activity against a variety of important biological targets. The SAR studies summarized in this guide highlight the key structural features that can be modulated to optimize potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this versatile class of compounds. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its derivatives have been extensively investigated as potent agents against a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these compounds, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of N-phenyl-1H-imidazole-5-carboxamide Derivatives

A prevalent and effective method for the synthesis of N-phenyl-1H-imidazole-5-carboxamide derivatives involves a multi-step process commencing from 1H-imidazole-4-carbaldehyde. This synthetic route offers flexibility for the introduction of various substituents on both the phenyl ring and the imidazole core, allowing for a thorough exploration of the structure-activity relationship.

A general synthetic approach is outlined below. This can be adapted and optimized based on the specific target molecule and the nature of the substituents.

General Synthetic Workflow

Biological Activities and Quantitative Data

N-phenyl-1H-imidazole-5-carboxamide derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented in structured tables for ease of comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this class of compounds. They have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar to nanomolar range. The mechanism of action frequently involves the inhibition of key protein kinases involved in cancer cell signaling.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Citation |

| 4f | A549 (Lung) | 7.5 | [1] |

| HeLa (Cervical) | 9.3 | [1] | |

| MCF-7 (Breast) | 8.9 | [1] | |

| 4e | A549 (Lung) | 11.1 | [1] |

| HeLa (Cervical) | 10.2 | [1] | |

| MCF-7 (Breast) | 10.8 | [1] | |

| 3c | MDA-MB-231 (Breast) | 1.98 | [2] |

| T47D (Breast) | 2.54 | [2] | |

| MCF-7 (Breast) | 4.07 | [2] | |

| A549 (Lung) | 3.12 | [2] | |

| HT-29 (Colorectal) | 2.89 | [2] | |

| 1c | Colon Cancer Cell Lines | 0.041 - 33.6 | [3] |

| Melanoma Cell Lines | 0.041 - 33.6 | [3] |

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antimicrobial agents. N-phenyl-1H-imidazole-5-carboxamide derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Citation |

| 6a | S. aureus | - | [4] |

| B. subtilis | - | [4] | |

| P. aeruginosa | - | [4] | |

| E. coli | - | [4] | |

| A. niger | - | [4] | |

| C. albicans | - | [4] | |

| 6f | - | - | [4] |

| 6g | - | - | [4] |

| HL1 | S. aureus | 625 | [5] |

| MRSA | 1250 | [5] | |

| HL2 | S. aureus | 625 | [5] |

| MRSA | 625 | [5] | |

| E. coli | 2500 | [5] | |

| P. aeruginosa | 2500 | [5] | |

| A. baumannii | 2500 | [5] |

Note: Specific MIC values for compounds 6a, 6f, and 6g were stated as significant but not numerically specified in the source material.

TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Certain N-phenyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists, demonstrating the scaffold's potential beyond cytotoxic and antimicrobial applications.

| Compound ID/Reference | Assay | EC50 (nM) | Citation |

| 19d | hTGR5 activation | - | [6] |

| 19e | hTGR5 activation | - | [6] |

| 15n | hTGR5 activation | 330 | [7] |

| 15h | hTGR5 activation | 1050 | [7] |

| 15k | hTGR5 activation | 1090 | [7] |

| 31d | TGR5 agonism | 0.057 | [8] |

| 31a | TGR5 agonism | 7.8 | [8] |

| 31c | TGR5 agonism | 16.8 | [8] |

| 31b | TGR5 agonism | 19.6 | [8] |

| OM8 | hTGR5 activation | 202 | [9] |

| mTGR5 activation | 74 | [9] |

Note: Specific EC50 values for compounds 19d and 19e were stated as excellent but not numerically specified in the source material.

Key Signaling Pathways

The diverse biological activities of N-phenyl-1H-imidazole-5-carboxamide derivatives stem from their ability to modulate various signaling pathways. The following diagrams illustrate their interaction with three key pathways: Bruton's Tyrosine Kinase (BTK), Hedgehog/Smoothened (Hh/SMO), and Takeda G-protein-coupled receptor 5 (TGR5).

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies. Imidazole-based inhibitors can block BTK activity, thereby inhibiting downstream signaling cascades that promote B-cell proliferation and survival.

Hedgehog (Hh)/Smoothened (SMO) Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. N-phenyl-imidazole derivatives can act as antagonists of Smoothened (SMO), a key signal transducer in this pathway, thereby blocking downstream oncogenic signaling.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

Activation of TGR5 by agonists, such as certain N-phenyl-1H-imidazole-5-carboxamide derivatives, initiates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1) and other metabolic benefits.

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-1H-imidazole-5-carboxamide derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings. A comprehensive analysis of published data reveals several key trends:

-

Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the N-phenyl ring significantly influence activity. For instance, in anticancer derivatives, electron-withdrawing groups such as halogens or nitro groups can enhance potency.[1] The position of these substituents is also critical, with para-substitution often being favored.

-

Modifications of the imidazole core: Alkylation or substitution on the imidazole ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, the introduction of a benzyl group at the N-1 position has been shown to be favorable for TGR5 agonism.[6]

-

The carboxamide linker: The amide bond is a crucial hydrogen bonding motif that plays a key role in the interaction of these compounds with their biological targets. The orientation and rigidity of this linker can impact binding affinity and selectivity.

A review of the literature suggests that a systematic exploration of the chemical space around this scaffold, guided by computational modeling and empirical screening, is essential for the development of potent and selective drug candidates.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of N-phenyl-1H-imidazole-5-carboxamide derivatives.

General Synthesis of N-phenyl-1H-imidazole-5-carboxamides

This protocol is a generalized procedure based on the oxidative esterification of 1H-imidazole-4-carbaldehyde followed by aminolysis.[4]

-

Oxidative Esterification:

-

To a solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in toluene, add phenol (1.1 eq), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (0.1 eq), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

-

-

Aminolysis:

-

Dissolve the intermediate ester (1.0 eq) in a suitable solvent such as toluene or DMF.

-

Add the desired substituted aniline (1.2 eq).

-

Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final N-phenyl-1H-imidazole-5-carboxamide derivative.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

-

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11][12][13]

-

Cell Seeding:

-

Harvest cells and determine the cell density using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

-

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using a radiometric assay, which is considered a gold standard.[12][14]

-

Reagent Preparation:

-

Kinase Reaction Buffer (5x): Prepare a buffer appropriate for the specific kinase (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT).

-

ATP Mix: Prepare a solution of "cold" (unlabeled) ATP at the desired concentration (often at or near the Km value for the kinase).

-

[γ-³²P]ATP: Obtain commercially available radiolabeled ATP.

-

Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase.

-

Kinase: Prepare a stock solution of the purified recombinant kinase.

-

Stop Solution: Prepare a solution to terminate the reaction (e.g., 75 mM H3PO4 or 30% acetic acid).

-